Pocapavir
Pocapavir
Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
Brand Name:
Vulcanchem
CAS No.:
146949-21-5
VCID:
VC0539955
InChI:
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
SMILES:
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Molecular Formula:
C21H17Cl3O3
Molecular Weight:
423.7 g/mol
Pocapavir
CAS No.: 146949-21-5
Cat. No.: VC0539955
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections. |
|---|---|
| CAS No. | 146949-21-5 |
| Molecular Formula | C21H17Cl3O3 |
| Molecular Weight | 423.7 g/mol |
| IUPAC Name | 1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene |
| Standard InChI | InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 |
| Standard InChI Key | XXMDDBVNWRWNCW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
| Appearance | Solid powder |
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